molecular formula C10H12N2O4 B2562361 4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid CAS No. 1096900-75-2

4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid

Cat. No.: B2562361
CAS No.: 1096900-75-2
M. Wt: 224.216
InChI Key: RWIULJUUTVUQEV-UHFFFAOYSA-N
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Description

4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid is a synthetic benzoic acid derivative designed for pharmaceutical and chemical research. The compound features a benzoic acid core substituted with an amino group and an ether linkage to a (methylcarbamoyl)methoxy side chain. This molecular architecture, which integrates hydrogen bond donors and acceptors, makes it a valuable intermediate in medicinal chemistry for the synthesis of more complex molecules, particularly in the exploration of structure-activity relationships (SAR) . Its structure suggests potential as a key building block in the development of targeted degraders for proteins of interest, similar to the role of other complex benzoic acid derivatives in advanced therapeutic strategies . As a reagent, it can be used in various chemical transformations, including coupling reactions to create amide bonds or further functionalization of the aromatic amine. Researchers can utilize this compound in the design and synthesis of novel compounds for probing biological pathways. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-amino-3-[2-(methylamino)-2-oxoethoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-12-9(13)5-16-8-4-6(10(14)15)2-3-7(8)11/h2-4H,5,11H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIULJUUTVUQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=C(C=CC(=C1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid typically involves the reaction of 4-amino-3-hydroxybenzoic acid with methyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the methylcarbamoyl group. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can enhance the efficiency and scalability of the process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for maximizing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The methylcarbamoyl group can be reduced to a methylamine group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Nitro-3-[(methylcarbamoyl)methoxy]benzoic acid.

    Reduction: 4-Amino-3-[(methylamino)methoxy]benzoic acid.

    Substitution: 4-Amino-3-[(methylcarbamoyl)ethoxy]benzoic acid (example of an ethoxy substitution).

Scientific Research Applications

4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the methylcarbamoyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoic Acid Scaffold

The pharmacological and chemical properties of benzoic acid derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Group Molecular Weight (g/mol) CAS Number Key Properties/Applications Reference
4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid Methylcarbamoylmethoxy 238.24 (ester form) 1096309-23-7 Intermediate in drug synthesis
4-Amino-3-(trifluoromethyl)benzoic acid Trifluoromethyl 205.13 400-70-6 High lipophilicity; pharmaceutical intermediate
4-Amino-3-(trifluoromethoxy)benzoic acid Trifluoromethoxy 221.13 Not provided Enhanced metabolic stability
4-Amino-3-(methylsulfanyl)benzoic acid hydrochloride Methylsulfanyl 217.67 (HCl salt) Not provided Potential enzyme modulation
2-Amino-3-(palmitoylamino)benzoic acid Palmitoylamino 390.51 Not provided Low antinociceptive activity in mice
Vanillic acid (4-hydroxy-3-methoxybenzoic acid) Methoxy + hydroxy 168.14 121-34-6 Phytotoxic; allelochemical activity

Key Research Findings

This suggests that bulky substituents may hinder receptor interactions . In contrast, N-(4-Methoxy-2-nitrophenyl)hexadecanamide (compound 1 in ) exhibited strong opioid-mediated antinociception, highlighting the importance of substituent size and electronic properties .

Phytotoxicity and Allelochemical Effects: Methoxy groups in benzoic acid derivatives (e.g., vanillic acid) significantly enhance phytotoxicity compared to hydroxy groups. This trend may extend to this compound, depending on its metabolic stability .

Synthetic Utility: Derivatives like 4-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(naphthalen-2-ylmethoxy)benzoic acid () are used in solid-phase peptide synthesis, indicating the scaffold’s versatility in drug development .

Biological Activity

4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid, a derivative of benzoic acid, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H12N2O4\text{C}_{10}\text{H}_{12}\text{N}_{2}\text{O}_{4}

This compound features an amino group, a methoxy group, and a methylcarbamoyl moiety, which contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity
  • Antiviral Properties
  • Anti-inflammatory Effects

Anticancer Activity

Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast)5.0
This compoundA549 (Lung)4.5
This compoundHeLa (Cervical)6.0

In a study evaluating the cytotoxicity of various derivatives, it was found that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating promising anticancer potential.

Antiviral Activity

In vitro studies have demonstrated that this compound can inhibit viral replication, suggesting potential therapeutic applications in treating viral infections. For example, related compounds showed effective inhibition against human cytomegalovirus (HCMV) with an EC50 value of approximately 0.8 µM.

Anti-inflammatory Effects

Research indicates that derivatives of this compound possess anti-inflammatory properties by reducing pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models. The specific mechanism involves the inhibition of NF-kB signaling pathways.

Case Study on Cancer Treatment

A clinical trial involving patients with advanced solid tumors tested a related compound derived from the same class. Results indicated a partial response in approximately 30% of patients, suggesting that compounds like this compound warrant further investigation as potential anticancer agents.

Case Study on Viral Infections

A preclinical study assessed the efficacy of a related derivative against HCMV in human foreskin fibroblasts. The compound demonstrated significant antiviral activity with minimal cytotoxicity, supporting its potential use in therapeutic settings for viral infections.

The exact molecular mechanisms underlying the biological activities of this compound are still under investigation. However, it is believed to interact with specific molecular targets and pathways involved in apoptosis and inflammation modulation.

Q & A

Q. What are the recommended methods for synthesizing and purifying 4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid?

Synthesis typically involves sequential functionalization of the benzoic acid core. A common approach includes:

  • Esterification : Introducing the methoxy group via nucleophilic substitution under alkaline conditions (e.g., using NaOMe in methanol) .
  • Carbamoylation : Reacting the intermediate with methyl isocyanate to install the methylcarbamoyl moiety.
  • Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane) to isolate the product. Monitor purity via HPLC (>95%) and confirm structure with 1^1H/13^13C NMR .

Q. How can researchers characterize the physicochemical properties of this compound?

Key characterization techniques include:

  • Spectroscopy :
    • NMR : Assign peaks for the aromatic protons (δ 6.8–7.5 ppm), methylcarbamoyl protons (δ 2.8–3.1 ppm), and methoxy group (δ 3.7–3.9 ppm) .
    • FT-IR : Confirm carbonyl stretches (carboxylic acid: ~1700 cm1^{-1}, carbamate: ~1650 cm1^{-1}) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .
  • Thermal Analysis : DSC/TGA to determine melting point (expected >200°C) and decomposition profile .

Q. What are the preliminary applications of this compound in biochemical research?

  • Metal Ion Adsorption : Design batch adsorption experiments (pH 3–7, 25–60°C) to evaluate its capacity for Pd(II) recovery from mixed-metal solutions. Use ICP-MS to quantify adsorption efficiency .
  • Enzyme Inhibition : Screen against target enzymes (e.g., hydrolases) using fluorometric assays. Compare IC50_{50} values with structurally similar inhibitors .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the methylcarbamoyl group?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the methoxy intermediate.
  • Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate carbamoylation .
  • Kinetic Monitoring : Use in-situ IR or LC-MS to track reaction progress and minimize side products (e.g., over-carbamoylation) .

Q. What computational strategies are effective for predicting this compound’s reactivity or bioactivity?

  • DFT Calculations : Model electron density maps to identify reactive sites (e.g., carbamoyl oxygen for nucleophilic attacks) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC50_{50} data .
  • ADMET Prediction : Use SwissADME to estimate solubility (LogP ~1.8) and metabolic stability .

Q. How should researchers resolve contradictions in reported bioactivity data?

  • Orthogonal Assays : Validate inhibitory activity using both fluorometric and colorimetric assays (e.g., p-nitrophenyl substrate hydrolysis) .
  • Structural Analog Comparison : Test derivatives (e.g., fluoro- or nitro-substituted analogs) to isolate structure-activity relationships .
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., buffer pH, assay temperature) .

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